Home > Products > Screening Compounds P60301 > Niraparib carboxylic acid metabolite M1
Niraparib carboxylic acid metabolite M1 -

Niraparib carboxylic acid metabolite M1

Catalog Number: EVT-14255171
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Niraparib carboxylic acid metabolite M1 is a significant metabolite of the drug niraparib, which is primarily known for its role as a poly(ADP-ribose) polymerase inhibitor. Niraparib is utilized in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, particularly in patients who have responded to platinum-based chemotherapy. The compound is classified under the category of anticancer agents and is notable for its mechanism of action that exploits the concept of synthetic lethality in cancer cells with defective DNA repair pathways .

Synthesis Analysis

Niraparib carboxylic acid metabolite M1 is synthesized through metabolic processes primarily involving carboxylesterases. These enzymes catalyze the hydrolysis of niraparib, resulting in the formation of M1 as a major inactive metabolite. Following this initial conversion, M1 can undergo further modifications, including glucuronidation mediated by UDP-glucuronosyltransferases, leading to the production of another metabolite, M10. Other minor metabolic pathways may include methylation and monooxygenation .

Technical Details

  • Primary Enzyme Involved: Carboxylesterases
  • Subsequent Reactions: Glucuronidation to form M10
  • Minor Pathways: Methylation, monooxygenation, hydrogenation
Molecular Structure Analysis

The molecular formula of niraparib carboxylic acid metabolite M1 is C19H20N4OC_{19}H_{20}N_{4}O, with a molar mass of approximately 320.396 g/mol. The structure features a carboxylic acid functional group that distinguishes it from its parent compound, niraparib .

Structural Data

  • CAS Number: 1476777-06-6
  • InChI Key: PCHKPVIQAHNQLW-CQSZACIVSA-N
  • SMILES Representation: NC(=O)C1=CC=CC2=CN(N=C12)C3=CC=C(C=C3)[C@@H]4CCCNC4...
Chemical Reactions Analysis

The primary chemical reaction involving niraparib carboxylic acid metabolite M1 is its formation from niraparib through enzymatic hydrolysis. This reaction is significant in pharmacokinetics as it determines the bioavailability and therapeutic efficacy of the drug.

Technical Details

  • Reaction Type: Hydrolysis
  • Enzymatic Catalyst: Carboxylesterases
  • Subsequent Modifications: Glucuronidation to form M10
Mechanism of Action

Process and Data

  • Target Enzymes: PARP-1 and PARP-2
  • Impact on Cancer Cells: Induces cytotoxicity through impaired DNA repair mechanisms
Physical and Chemical Properties Analysis

Niraparib carboxylic acid metabolite M1 possesses specific physical and chemical properties that are important for its research applications.

Properties

  • Molecular Weight: 320.396 g/mol
  • Solubility in Water: 0.7–1.1 mg/mL
  • Elimination Half-Life: Approximately 36 hours
  • Bioavailability: 73% following oral administration

These properties influence how the compound behaves in biological systems and its potential effectiveness in clinical settings .

Applications

The primary application of niraparib carboxylic acid metabolite M1 lies within scientific research, particularly in pharmacokinetic studies aimed at understanding the metabolism and excretion profiles of niraparib. It has been validated for use in clinical studies assessing mass balance and absolute bioavailability, providing critical data for further drug development and therapeutic strategies against cancers associated with DNA repair deficiencies .

Introduction to PARP Inhibition and Metabolite Relevance

Role of PARP Inhibitors in DNA Repair Pathways and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, function as critical DNA damage sensors that catalyze poly(ADP-ribosyl)ation (PARylation) of target proteins. This post-translational modification recruits DNA repair machinery to sites of single-strand breaks (SSBs), primarily facilitating base excision repair (BER). PARP inhibition disrupts this process through dual mechanisms: catalytic suppression of PARylation and physical "trapping" of PARP-DNA complexes at damage sites. These trapped complexes obstruct DNA replication forks, converting transient SSBs into double-strand breaks (DSBs) during replication [3] [5].

The synthetic lethality of PARP inhibitors in homologous recombination repair (HRR)-deficient cells arises from this mechanistic basis. Cells with functional HRR (e.g., via BRCA1/2) can repair PARPi-induced DSBs. Conversely, HRR-deficient cells—due to mutations in BRCA1, BRCA2, or related genes (PALB2, RAD51C)—succumb to genomic instability and apoptosis. This differential vulnerability underpins the therapeutic window for PARP inhibitors in cancers exhibiting "BRCAness" phenotypes [4] [9].

Table 1: PARP Inhibitors and Key Characteristics

InhibitorPARP Trapping EfficiencyPrimary Clinical Indications
NiraparibHighOvarian cancer maintenance
OlaparibModerateOvarian, breast, pancreatic cancer
TalazoparibVery HighBreast cancer
VeliparibLowCombination therapies

Niraparib as a PARP-1/2 Inhibitor: Mechanism and Clinical Context

Niraparib (MK-4827) is an orally bioavailable, potent inhibitor of PARP-1 and PARP-2, exhibiting IC50 values of 3.8 nM and 2.1 nM, respectively. Its selectivity for these enzymes exceeds 100-fold compared to other PARP family members (e.g., PARP-3 IC50 = 1300 nM) [1]. Preclinically, niraparib demonstrates selective cytotoxicity in BRCA1/2-deficient cells, with 50% cytotoxic concentrations (CC50) of 18–90 nM, compared to micromolar effects in normal cells. Notably, it penetrates the blood-brain barrier effectively (brain-to-plasma ratio: 0.85–0.99), suggesting utility in central nervous system metastases [1].

Clinically, niraparib received FDA approval based on the phase III NOVA and PRIMA trials, which evaluated its efficacy as maintenance therapy in platinum-sensitive recurrent ovarian cancer. These trials demonstrated significant progression-free survival (PFS) benefits irrespective of BRCA mutation status:

  • Germline BRCA-mutated (gBRCAm) cohort: Median PFS 21.0 vs. 5.5 months (placebo)
  • Non-gBRCAm cohort with HR deficiency: Median PFS 12.9 vs. 3.8 months [1] [4].

Table 2: Clinical Efficacy of Niraparib in Key Trials

TrialPopulationMedian PFS (Months)Hazard Ratio (95% CI)
NOVAgBRCAm21.0 vs. 5.5 (placebo)0.27 (0.17–0.41)
NOVANon-gBRCAm/HRD-positive12.9 vs. 3.8 (placebo)0.38 (0.24–0.59)
PRIMAOverall population13.8 vs. 8.2 (placebo)0.62 (0.50–0.76)

Significance of Metabolite M1 in Niraparib Pharmacokinetics

Niraparib undergoes extensive hepatic metabolism primarily via carboxylesterases (CEs), generating the carboxylic acid metabolite M1 (Niraparib carboxylic acid metabolite M1; CAS 1476777-06-6). M1 constitutes a major circulating species in plasma and accounts for ~20% of excreted drug-related material in humans. Critically, M1 is pharmacologically inactive, lacking PARP-1/2 inhibitory activity due to altered molecular interactions with the NAD+ binding site [6] [8] [10].

The quantification of M1 is essential for pharmacokinetic (PK) characterization:

  • Bioanalytical Methods: Validated LC-MS/MS assays quantify niraparib and M1 in plasma/urine with sensitivity down to 1 ng/mL. Chromatographic separation is critical due to M1's near-identical mass (321.37 g/mol vs. 320.40 g/mol for parent) and interference from carbon-13 isotopologues of niraparib [2] [8].
  • Mass Balance Studies: After a single 300 mg oral dose of [14C]-niraparib, M1 represented 11% of urinary and 19% of fecal drug-related material over six days. Total recovery of radioactivity reached 86.3% (47.5% urine, 38.8% feces), confirming M1 as a primary excretion pathway [10].

Table 3: Metabolic Pathways of Niraparib

Enzyme SystemPrimary ReactionMetabolite GeneratedActivity
CarboxylesterasesHydrolysis of amide bondM1 (carboxylic acid)Inactive
UGTsGlucuronidation of M1M10 (acyl glucuronide)Inactive
CYP EnzymesMinor oxidation/hydrogenationOther trace metabolitesVariable

M1's pharmacokinetic behavior directly informs clinical pharmacology:

  • Formation-Dependent PK: As a metabolite with formation rate-limited clearance, M1 exhibits a longer half-life (~36 hours) than niraparib, contributing to sustained drug exposure [10].
  • Drug-Drug Interaction Risks: M1's generation by carboxylesterases implies potential interactions with esterase inhibitors (e.g., organophosphates), though clinical relevance remains undetermined [8].
  • Exposure Monitoring: Validated LC-MS/MS methods enable simultaneous measurement of niraparib and M1 in clinical samples, supporting individualized dosing strategies and adherence monitoring [2].

Properties

Product Name

Niraparib carboxylic acid metabolite M1

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)

InChI Key

HDQHGRLURKGIFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.